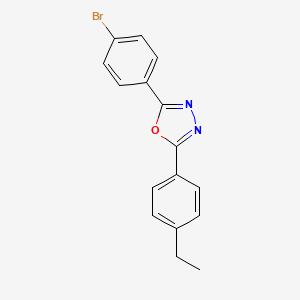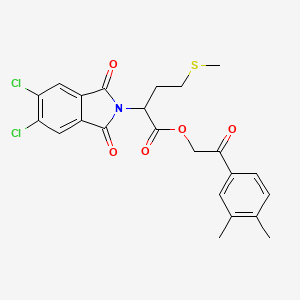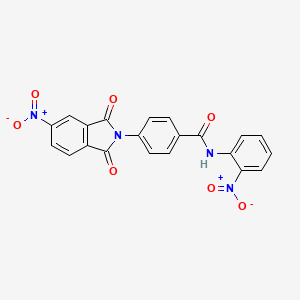
3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG9810 is a synthetic compound known for its role as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. AMG9810 has been extensively studied for its analgesic and anti-inflammatory properties, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG9810 involves several key steps. The starting material is typically a substituted benzodioxin, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the Benzodioxin Core: The benzodioxin core is synthesized through a cyclization reaction involving a phenol and an epoxide.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of AMG9810 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
AMG9810 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxin core.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of AMG9810, which can be used for further research and development .
Scientific Research Applications
AMG9810 has a wide range of applications in scientific research, including:
Pain Research: It is used to study the mechanisms of pain and to develop new analgesic drugs.
Inflammation Studies: AMG9810 helps in understanding the pathways involved in inflammation and in developing anti-inflammatory therapies.
Cancer Research: The compound has been studied for its potential role in cancer treatment, particularly in inhibiting tumor growth.
Mechanism of Action
AMG9810 exerts its effects by selectively binding to and inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and vanilloids. By blocking this receptor, AMG9810 prevents the influx of calcium ions, thereby reducing pain and inflammation. The compound also affects downstream signaling pathways, such as the epidermal growth factor receptor (EGFR) and the Akt/mammalian target of rapamycin (mTOR) pathway, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
AMG9810 is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsazepine: Another TRPV1 antagonist, but with lower potency compared to AMG9810.
SB-366791: A selective TRPV1 antagonist with similar applications but different chemical structure.
HC-030031: A TRPA1 antagonist that also affects pain pathways but targets a different receptor
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFUVZVLYUPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12461877.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)

![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)

![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)
![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)


